Methyl hydroxy(pyridin-4-yl)acetate hydrochloride
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Overview
Description
“Methyl hydroxy(pyridin-4-yl)acetate hydrochloride” is a complex organic compound. It likely contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one methine group (=CH−) replaced by a nitrogen atom . The term ‘methyl hydroxy acetate’ suggests the presence of a methyl group (-CH3), a hydroxy group (-OH), and an acetate group (-COOCH3). The ‘hydrochloride’ indicates that the compound is a hydrochloride salt, which typically involves the formation of a compound with hydrogen chloride (HCl).
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyridine ring would provide a planar, aromatic core, while the methyl, hydroxy, and acetate groups would add complexity to the structure. The hydrochloride would likely be ionically bonded to the rest of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on its exact structure. The pyridine ring is electron-deficient and can participate in electrophilic substitution reactions. The hydroxy and acetate groups may also be reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These might include its melting and boiling points, solubility in various solvents, stability under different conditions, and reactivity with other chemicals .Scientific Research Applications
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Pyridinium Ionic Liquids
- Application: Pyridinium ionic liquids have been used as solvents and catalysts in various chemical reactions .
- Method: The pyridinium salt is dissolved in a suitable solvent to form the ionic liquid. The reaction is then carried out in this medium .
- Results: The use of pyridinium ionic liquids can improve the efficiency and selectivity of chemical reactions .
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Anti-Microbial Agents
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Anti-Cancer Agents
- Application: Pyridinium salts have been studied for their potential anti-cancer activity .
- Method: The anti-cancer activity of the pyridinium salt is evaluated using various in vitro and in vivo models .
- Results: Some pyridinium salts have shown anti-cancer activity against certain types of cancer cells .
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Anti-Malarial Agents
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Anti-Cholinesterase Inhibitors
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Gene Delivery
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Synthesis of Pyridine Derivatives
- Application: Pyridinium salts are used in the synthesis of 2,4,6-trisubstituted pyridine derivatives .
- Method: The synthesis involves the condensation of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds via Michael addition in the presence of ammonium acetate and acetic acid .
- Results: This method, known as Kröhnke pyridine synthesis, can efficiently produce structurally diverse pyridine derivatives .
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Drug Discovery
- Application: Pyridinium salts are used as scaffolds in the discovery of new biologically active compounds .
- Method: The pyridinium ring is modified with various functional groups to generate a library of compounds, which are then tested for biological activity .
- Results: This approach has led to the discovery of several promising drug candidates .
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Antiviral Agents
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Antidiabetic Agents
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Materials Science
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Biological Issues Related to Gene Delivery
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 2-hydroxy-2-pyridin-4-ylacetate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.ClH/c1-12-8(11)7(10)6-2-4-9-5-3-6;/h2-5,7,10H,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBLSBNCFQSBCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=NC=C1)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl hydroxy(pyridin-4-yl)acetate hydrochloride |
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